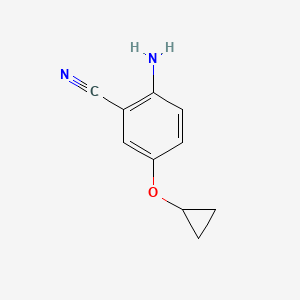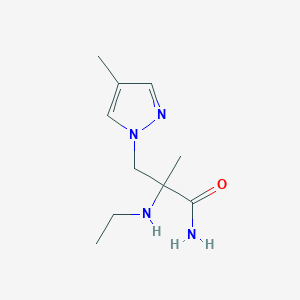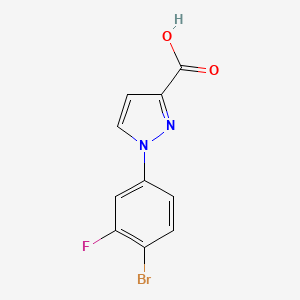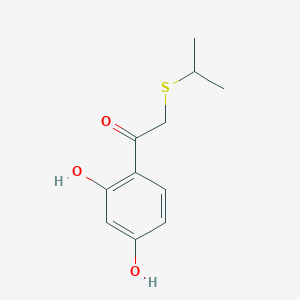
Tert-butyl (2-oxopropyl)(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate: is an organic compound that features a tert-butyl group, an oxopropyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxopropyl)-N-phenylcarbamate typically involves the reaction of tert-butyl carbamate with 2-oxopropyl chloride and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of tert-butyl N-(2-oxopropyl)-N-phenylcarbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The phenylcarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-(2-oxopropyl)-N-phenylcarbamate exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butyl group provides steric hindrance, while the oxopropyl and phenylcarbamate moieties can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxopropyl)carbamate
- tert-Butyl N-(2-oxopropyl)benzenesulfonylcarbamate
Comparison: tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate is unique due to the presence of both the oxopropyl and phenylcarbamate groups, which confer distinct reactivity and interaction profiles compared to similar compounds. The phenyl group enhances its ability to participate in π-π interactions, making it more versatile in certain applications .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(2-oxopropyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(16)10-15(12-8-6-5-7-9-12)13(17)18-14(2,3)4/h5-9H,10H2,1-4H3 |
InChI Key |
ZAGYCMUMBSLTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


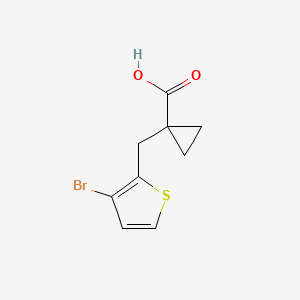
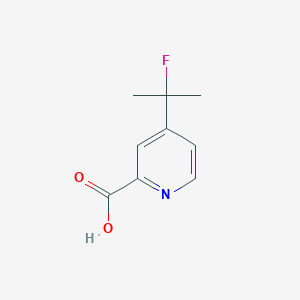
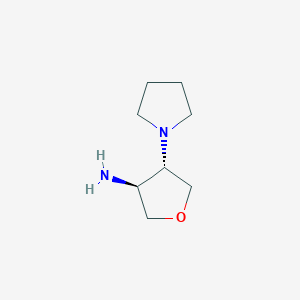

![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)

![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
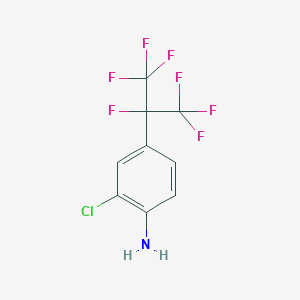
![5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)
